2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

Catalog No.
S582644
CAS No.
537-45-1
M.F
C6H2Br2ClNO
M. Wt
299.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

CAS Number

537-45-1

Product Name

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

IUPAC Name

2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one

Molecular Formula

C6H2Br2ClNO

Molecular Weight

299.35 g/mol

InChI

InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H

InChI Key

JYWKEVKEKOTYEX-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CC1=NCl)Br)Br

Solubility

1.96e-04 M

Synonyms

2,6-Dibromo-4-(chloroimino)-2,5-cyclohexadien-1-one;2,6-Dibromo-N-chloro-p-benzoquinone Imine; 2,6-Dibromo-1,4-benzoquinone-4-chlorimide; 2,6-Dibromo-N-chloro-p-benzoquinoneimine; 2,6-Dibromoquinone chlorimide; 2,6-Dibromoquinone chloroimide; 2,6-Di

Canonical SMILES

C1=C(C(=O)C(=CC1=NCl)Br)Br

Synthesis and Characterization:

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone (DBQC) is a well-characterized organic compound with various applications in scientific research. Its synthesis involves the condensation of 1,4-benzoquinone with dichloramine-T, followed by subsequent bromination. The resulting yellow to ochre-colored powder or crystalline needles can be further purified through recrystallization techniques [, ].

Antimicrobial Activity:

Studies have explored the potential of DBQC as an antimicrobial agent. It has exhibited activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans []. However, further research is necessary to determine its specific mechanisms of action and potential for development into therapeutic agents.

Organic Synthesis:

DBQC serves as a versatile building block in organic synthesis due to its unique structure and reactivity. Its presence of a reactive imine group allows for further functionalization through various reactions, such as cycloadditions and condensation reactions. This versatility has led to its application in the synthesis of diverse organic molecules, including pharmaceuticals and functional materials [].

Material Science Applications:

Recent research suggests potential applications of DBQC in the field of material science. Studies have shown its ability to form conducting polymers upon polymerization, which could have implications for developing novel materials with specific electrical properties []. Further exploration in this area is ongoing.

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is a synthetic organic compound with the molecular formula C₆H₂Br₂ClNO and a molecular weight of 299.35 g/mol. This compound features a cyclohexadiene core with two bromine atoms and a chlorimino group, which contributes to its reactivity and utility in various chemical applications. It is known for its ability to form colored complexes with phenolic compounds, making it valuable in analytical chemistry.

DBC does not have a known role in biological systems. Its primary function lies in reacting with phenols to form a colored product, facilitating their detection in analytical chemistry [].

DBC is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:

  • Highly heat-sensitive: Avoid exposure to heat or ignition sources [].
  • Toxic: Data on specific toxicity is limited, but standard laboratory practices for handling potentially harmful chemicals should be followed [].
  • Explosive: Risk of explosion exists at high temperatures (above 120°C) [].

The primary chemical reaction involving 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone occurs when it interacts with phenolic compounds at a pH around 9.4. This reaction leads to the formation of an indigo dye through the production of an indophenol derivative. The chlorimino group reacts with the hydroxyl groups of phenols, resulting in a color change that is useful for qualitative analysis .

Additionally, this compound is sensitive to heat and can decompose when exposed to temperatures above 60 °C, leading to potential hazardous reactions if not handled properly .

The synthesis of 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone typically involves bromination of cyclohexadiene derivatives followed by chlorination and subsequent imination reactions. The exact conditions can vary, but they generally require careful control of temperature and pH to ensure optimal yields and purity of the product. Detailed methodologies can be found in specialized organic chemistry literature.

This compound has several applications:

  • Analytical Chemistry: It is widely used as a reagent for detecting phenolic compounds due to its ability to produce distinct color changes upon reaction.
  • Dye Production: The indigo dye formed during reactions with phenols can be utilized in various dyeing processes.
  • Research: Its unique properties make it a subject of interest in studies related to organic synthesis and material science.

Interaction studies involving 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone have primarily focused on its reactivity with phenolic substances. These studies reveal that the compound can detect phenols at very low concentrations (down to 0.05 parts per million), making it highly sensitive for analytical applications . The interactions are indicative of its potential use in environmental monitoring and food safety assessments.

Several compounds exhibit structural or functional similarities to 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone:

Compound NameStructure/CharacteristicsUnique Aspects
2,6-DibromoquinonechlorimideSimilar brominated structure; used for detecting phenolic compoundsMore stable than 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone under heat
4-Chloro-3-methylphenolContains chlorine; used as a disinfectantPrimarily used for its antimicrobial properties
Bromothymol BlueA pH indicator; changes color based on pH levelsUsed extensively in biological applications

These compounds share certain reactivity patterns but differ significantly in their applications and stability profiles.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

298.81712 g/mol

Monoisotopic Mass

296.81917 g/mol

Heavy Atom Count

11

Melting Point

83.0 °C

UNII

H750J4PI0N

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H240 (84.44%): Heating may cause an explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explosive;Irritant

Other CAS

537-45-1

Wikipedia

2,6-dibromoquinone-4-chlorimide

General Manufacturing Information

2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)-: ACTIVE

Dates

Modify: 2023-08-15

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